Abietic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGJHLUYNHPMX-ONCXSQPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Record name | ABIETIC ACID | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |
| Record name | Abietic acid | |
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DSSTOX Substance ID |
DTXSID7022047 | |
| Record name | Abietic acid | |
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Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |
| Record name | ABIETIC ACID | |
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Boiling Point |
482 °F at 9 mmHg (NTP, 1992) | |
| Record name | ABIETIC ACID | |
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CAS No. |
514-10-3, 8050-09-7, 15522-12-0 | |
| Record name | ABIETIC ACID | |
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| Record name | Abietic acid | |
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| Record name | Abietic acid | |
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| Record name | Rosin [USP] | |
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| Record name | Abietic acid dimer | |
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| Record name | ABIETIC ACID | |
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| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |
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| Record name | Abietic acid | |
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| Record name | Abietic acid | |
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| Record name | ABIETIC ACID | |
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Melting Point |
343 to 345 °F (NTP, 1992) | |
| Record name | ABIETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Sodium Abietate-Mediated Isolation
The alkali metal abietate method, described in US2296503A, leverages the formation of sodium acid abietate (3:1 this compound-to-sodium ratio) to isolate this compound from rosin. Key steps include:
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Isomerization : Gum rosin is dissolved in ethanol and treated with HCl (37%) at 70°C for 30 minutes to isomerize non-abietic resin acids into this compound.
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Neutralization : NaOH (40%) is added to neutralize excess HCl, forming sodium abietate.
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Precipitation : The sodium acid abietate precipitate is separated via centrifugation and washed with 90% ethanol.
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Dissociation : The precipitate is treated with a solvent system (e.g., 80% ethanol and gasoline) to dissociate sodium abietate into this compound and recyclable sodium abietate.
Conditions :
Solvent Recycling and Scalability
A notable advantage is the closed-loop recycling of sodium abietate, reducing chemical consumption. For example, spray-dried sodium abietate is reused in subsequent batches, requiring only 37.9 g to process 108 g of this compound. This method is scalable for industrial production, with patents demonstrating consistent results across gum, wood, and French rosins.
Fractional Distillation and Crystallization
High-Vacuum Distillation
US1846639A outlines a two-step process combining vacuum distillation and crystallization:
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Distillation : Wood rosin is distilled under high vacuum (2 mmHg) to separate fractions. The intermediate fraction (93% this compound) is collected.
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Crystallization : The distillate is dissolved in 80% ethanol, cooled to 20°C, and filtered to isolate this compound crystals.
Conditions :
Mother Liquor Reprocessing
The mother liquor from crystallization is evaporated and redistilled to recover additional this compound. This iterative process ensures minimal waste, with the final residue repurposed as pale rosin.
Microwave-Assisted Isomerization
Catalyzed Isomerization
CN101020630A introduces a microwave-enhanced method:
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Reaction : Rosin, 95% ethanol, and concentrated HCl are irradiated under nitrogen at 640 W (81–86°C) for 1 hour.
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Crystallization : The solution is cooled to -7°C for 12 hours, yielding crude this compound.
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Purification : Acetone recrystallization (three cycles) produces 96.8% pure this compound.
Conditions :
Advantages Over Conventional Heating
Microwave irradiation reduces reaction time from hours to minutes by enabling rapid, uniform heating. The method avoids toxic solvents and achieves higher yields compared to traditional acid-catalyzed processes.
Amine Salt Method
Isolation via Amine Complexation
As detailed in Kyoto University research, this compound is isolated from pine oleoresin using amine salts:
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Salt Formation : Rosin is treated with amines (e.g., ethanolamine) to form abietate salts.
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Acidification : The salts are acidified with mineral acids to precipitate this compound.
Conditions :
Comparative Analysis of Preparation Methods
Key Findings :
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The alkali metal abietate method is optimal for large-scale production due to solvent recycling.
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Microwave-assisted isomerization offers the highest purity and shortest reaction time but requires specialized equipment.
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Vacuum distillation remains relevant for high-purity applications despite longer processing times.
Chemical Reactions Analysis
Types of Reactions: Abietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is thermal oxidation, where this compound forms a peroxide intermediate, which then cracks to form hydroxyl-containing oxidized this compound . This reaction follows pseudo-first-order kinetics .
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen to form peroxides and hydroxyl-containing compounds.
Reduction: It can be reduced using hydrogenation reactions to form dehydrothis compound.
Substitution: this compound reacts with bases to form salts and with alcohols to form esters.
Major Products:
Oxidation: Hydroxyl-containing oxidized this compound.
Reduction: Dehydrothis compound.
Substitution: Abietates (esters or salts of this compound).
Scientific Research Applications
Abietic acid has a wide range of applications in scientific research:
Mechanism of Action
Abietic acid exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by upregulating Fas, Fas ligand, and caspase-8, which further activate the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, this compound inhibits the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Abietic acid belongs to the abietane diterpene group of organic compounds, which are derived from four isoprene units . Similar compounds include:
Dehydrothis compound: A reduced form of this compound with similar applications in medicine and industry.
Neothis compound: Another isomer of this compound found in rosin.
Palustric acid: A closely related resin acid with similar chemical properties.
Uniqueness: this compound is unique due to its widespread availability in coniferous trees and its extensive use in various industrial applications. Its ability to undergo multiple chemical reactions and form valuable derivatives further enhances its significance in scientific research and industry .
Q & A
Basic Research Questions
Q. How can the molecular structure and stability of abietic acid be determined using computational methods?
- Methodological Approach :
- Employ density functional theory (DFT) at the B3LYP/6-31+G~ level to optimize geometry and calculate thermodynamic parameters. Compare results with Hartree-Fock methods and experimental data to validate accuracy .
- Analyze relative energies of this compound derivatives (e.g., dehydrothis compound) to predict stability trends. Use molecular modeling software (e.g., Gaussian) for visualization and orbital analysis .
- Key Data :
- DFT-B3LYP shows the smallest error (vs. experimental data) for bond lengths and angles .
- Molecular weight: 302.451 g/mol; SMILES:
CC(C)C3=CC2=CCC1C(C)(CCCC1(C)C(O)=O)C2CC3.
Q. What experimental protocols are recommended for detecting this compound in complex mixtures?
- Methodological Approach :
- HPLC : Use a C18 column with UV detection at 241 nm. Linear range: 1.40–21.03 μg/mL; recovery rate: 99.5% (RSD 1.7%) .
- GC-MS : Apply area correction normalization with longifolene as an internal standard. Relative mass correction factor for this compound: 2.6349; recovery: 105.35% .
Advanced Research Questions
Q. How do surface properties of activated carbon influence the catalytic conversion of this compound?
- Methodological Approach :
- Modify activated carbon by thermal elimination of acid functional groups to create basic surfaces (e.g., CGRAN-He). Measure conversion rates via dehydrogenation/isomerization pathways using time-resolved GC analysis .
- Calculate specific conversion rates using the initial slope of conversion vs. time plots (e.g., 0.12 mmol·g⁻¹·h⁻¹ for CGRAN-He) .
- Key Findings :
- Strong acid sites enhance adsorption but reduce catalytic activity due to competitive adsorption .
- Basic surfaces favor dehydrogenation via electron-deficient active sites .
Q. What mechanisms underlie this compound’s neuroprotective effects in traumatic brain injury (TBI)?
- Methodological Approach :
- Use a rat TBI model to assess neurological deficits (e.g., modified Neurological Severity Score). Measure inflammatory markers (IL-6, TNF-α) via ELISA and MAPK/NF-κB pathway activation via Western blot .
- Administer this compound intraperitoneally (e.g., 20 mg/kg/day) and compare outcomes with controls .
- Key Findings :
- This compound suppresses MAPK phosphorylation (p38, JNK) and NF-κB nuclear translocation, reducing apoptosis by 40% .
- Blood-brain barrier integrity improves by 35% (measured via Evans blue extravasation) .
Q. How can this compound be structurally modified to enhance its bioactivity?
- Methodological Approach :
- Synthesize derivatives via ring distortion (e.g., epoxidation, Diels-Alder reactions) and assess bioactivity using in vitro assays (e.g., MIC for antimicrobial activity) .
- Prioritize sp³-hybridized carbons and stereogenic centers to increase structural complexity .
- Key Data :
- Sodium abietate (water-soluble derivative) shows MIC of 12.5 μg/mL against Staphylococcus aureus .
- Derivatives with hydroxyl or ketone groups exhibit 50% higher antitumor activity (vs. parent compound) in MCF-7 cells .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
